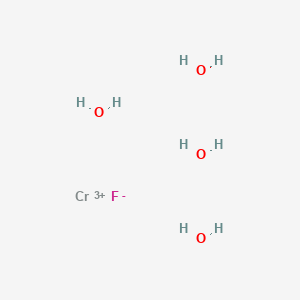
Chromium(3+);fluoride;tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium(3+);fluoride;tetrahydrate, also known as chromium(III) fluoride tetrahydrate, is an inorganic compound with the chemical formula CrF3·4H2O. This compound appears as a green crystalline solid and is known for its limited solubility in water. Chromium(III) fluoride forms several hydrates, with the tetrahydrate being one of the most common forms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromium(III) fluoride tetrahydrate can be synthesized through various methods:
-
Reaction of Chromium(III) Oxide with Hydrofluoric Acid: : [ \text{Cr}_2\text{O}_3 + 6 \text{HF} + 9 \text{H}_2\text{O} \rightarrow 2 [\text{Cr}(\text{H}_2\text{O})_6]\text{F}_3 ] This reaction involves chromium(III) oxide reacting with hydrofluoric acid in the presence of water to form chromium(III) fluoride hexahydrate, which can then be converted to the tetrahydrate form .
-
Reaction of Chromic Chloride with Hydrogen Fluoride: : [ \text{CrCl}_3 + 3 \text{HF} \rightarrow \text{CrF}_3 + 3 \text{HCl} ] This method involves the reaction of chromic chloride with hydrogen fluoride to produce anhydrous chromium(III) fluoride, which can be hydrated to form the tetrahydrate .
-
Thermal Decomposition of Ammonium Hexafluorochromate(III): : [ [\text{NH}_4]_3[\text{CrF}_6] \rightarrow \text{CrF}_3 + 3 \text{NH}_3 + 3 \text{HF} ] This method involves the thermal decomposition of ammonium hexafluorochromate(III) to produce chromium(III) fluoride .
Chemical Reactions Analysis
Types of Reactions
Chromium(III) fluoride tetrahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Chromium(III) can be oxidized to chromium(VI) or reduced to chromium(II) under specific conditions.
Substitution Reactions: Fluoride ligands in chromium(III) fluoride can be substituted with other ligands, such as water molecules, to form different hydrates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Zinc (Zn), iron (Fe).
Substitution Reagents: Water (H2O), hydrochloric acid (HCl).
Major Products Formed
Oxidation: Chromium(VI) compounds such as chromates (CrO4^2-).
Reduction: Chromium(II) compounds such as chromium(II) chloride (CrCl2).
Substitution: Various hydrates of chromium(III) fluoride.
Scientific Research Applications
Chromium(III) fluoride tetrahydrate has several scientific research applications:
Chemistry: Used as a catalyst in the fluorination of chlorocarbons by hydrogen fluoride.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of chromium supplementation.
Industry: Used as a mordant in textiles and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of chromium(III) fluoride tetrahydrate involves its interaction with various molecular targets and pathways:
Molecular Targets: Chromium(III) ions can interact with proteins and enzymes, influencing their activity.
Pathways Involved: Chromium(III) can affect glucose metabolism by enhancing insulin signaling and influencing the activity of mitochondrial ATP synthase.
Comparison with Similar Compounds
Chromium(III) fluoride tetrahydrate can be compared with other similar compounds:
Chromium(III) Chloride (CrCl3): Similar in terms of chromium oxidation state but differs in the anion and solubility properties.
Chromium(III) Nitrate (Cr(NO3)3): Similar in terms of chromium oxidation state but differs in the anion and reactivity.
Chromium(III) Sulfate (Cr2(SO4)3): Similar in terms of chromium oxidation state but differs in the anion and industrial applications.
Chromium(III) fluoride tetrahydrate is unique due to its specific fluoride ligands and its applications in catalysis and corrosion inhibition.
Properties
Molecular Formula |
CrFH8O4+2 |
|---|---|
Molecular Weight |
143.06 g/mol |
IUPAC Name |
chromium(3+);fluoride;tetrahydrate |
InChI |
InChI=1S/Cr.FH.4H2O/h;1H;4*1H2/q+3;;;;;/p-1 |
InChI Key |
UFCKBQKKVOAKFD-UHFFFAOYSA-M |
Canonical SMILES |
O.O.O.O.[F-].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















